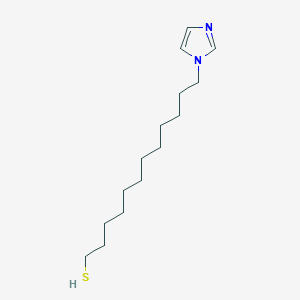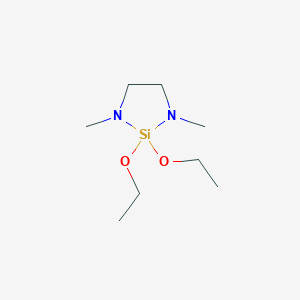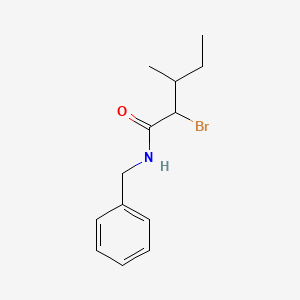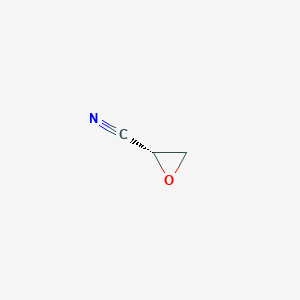![molecular formula C22H25NO3 B12614699 6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate CAS No. 920492-11-1](/img/structure/B12614699.png)
6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{4-[(E)-(Fenilimino)metil]fenoxi}hexil prop-2-enoato es un compuesto orgánico complejo con una estructura única que incluye un grupo fenilimino, un grupo fenoxi y un éster prop-2-enoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-{4-[(E)-(Fenilimino)metil]fenoxi}hexil prop-2-enoato generalmente implica un proceso de varios pasos. Un método común incluye los siguientes pasos:
Formación del grupo fenilimino: Este paso implica la reacción de anilina con un aldehído para formar la base de Schiff (grupo fenilimino) en condiciones ácidas.
Unión del grupo fenoxi: El compuesto fenilimino luego se hace reaccionar con un derivado de fenol para introducir el grupo fenoxi.
Esterificación: El paso final implica la esterificación del compuesto resultante con ácido prop-2-enoico en condiciones ácidas para formar el éster prop-2-enoato.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Se pueden emplear técnicas como la síntesis de flujo continuo y el uso de catalizadores para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
6-{4-[(E)-(Fenilimino)metil]fenoxi}hexil prop-2-enoato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo fenilimino a una amina.
Sustitución: El grupo fenoxi puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan a menudo.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOCH₃) o el terc-butóxido de potasio (KOtBu) se pueden emplear.
Productos principales
Oxidación: Derivados oxidados del grupo fenilimino.
Reducción: Derivados amino.
Sustitución: Derivados de fenoxi sustituidos.
Aplicaciones Científicas De Investigación
6-{4-[(E)-(Fenilimino)metil]fenoxi}hexil prop-2-enoato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Ciencia de materiales: Utilizado en el desarrollo de materiales sensibles, como polímeros sensibles a la luz y al pH.
Mecanismo De Acción
El mecanismo de acción de 6-{4-[(E)-(Fenilimino)metil]fenoxi}hexil prop-2-enoato implica su interacción con objetivos moleculares específicos. El grupo fenilimino puede interactuar con sitios nucleofílicos en moléculas biológicas, mientras que el grupo fenoxi puede participar en enlaces de hidrógeno e interacciones hidrófobas. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
6-{4-[(4-Metoxifenil)diazenil]fenoxi}hexil metacrilato: Similar en estructura pero contiene un grupo metoxi en lugar de un grupo fenilimino.
2-Metil-1,4-fenileno bis(4-{[6-(acriloiloxi)hexil]oxi}benzoato): Contiene una cadena hexílica y un grupo fenoxi similares, pero difiere en el enlace éster.
Singularidad
6-{4-[(E)-(Fenilimino)metil]fenoxi}hexil prop-2-enoato es único debido a su combinación de grupos funcionales, que confieren reactividad química específica y potencial actividad biológica. Su estructura permite diversas aplicaciones en varios campos, lo que lo convierte en un compuesto versátil para la investigación científica.
Propiedades
Número CAS |
920492-11-1 |
|---|---|
Fórmula molecular |
C22H25NO3 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
6-[4-(phenyliminomethyl)phenoxy]hexyl prop-2-enoate |
InChI |
InChI=1S/C22H25NO3/c1-2-22(24)26-17-9-4-3-8-16-25-21-14-12-19(13-15-21)18-23-20-10-6-5-7-11-20/h2,5-7,10-15,18H,1,3-4,8-9,16-17H2 |
Clave InChI |
FJZIJVJUNICLBW-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-propyl-2H-1-benzopyran-2-one)](/img/structure/B12614623.png)
![4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde](/img/structure/B12614624.png)

![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)
![4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B12614640.png)
![4-[6-(1,3-Benzothiazol-2-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine](/img/structure/B12614643.png)





![6-(2-amino-5-nitrophenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12614673.png)

